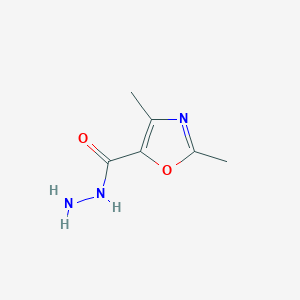

2,4-Dimethyl-1,3-oxazole-5-carbohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-dimethyl-1,3-oxazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-3-5(6(10)9-7)11-4(2)8-3/h7H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKYFKMTXFBYAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50669368 | |

| Record name | 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89598-65-2 | |

| Record name | 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4-dimethyl-1,3-oxazole-5-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details a robust synthetic protocol for its preparation, outlines its key reactivity patterns, and explores its potential applications as a versatile building block in the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of new chemical entities.

Introduction

The 1,3-oxazole scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive core for the design of enzyme inhibitors and receptor modulators. The incorporation of a carbohydrazide functional group at the 5-position of the 2,4-dimethyloxazole ring introduces a versatile handle for further chemical elaboration, opening avenues for the construction of diverse molecular architectures with potential therapeutic applications. This guide will delve into the essential chemical characteristics of this compound, providing a foundation for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthetic and medicinal chemistry. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 89598-65-2 | |

| Molecular Formula | C₆H₉N₃O₂ | |

| Molecular Weight | 155.16 g/mol | |

| Physical Form | Solid | - |

| Solubility | Soluble in polar organic solvents such as ethanol and methanol. |

Synthesis of this compound

The most direct and widely employed method for the synthesis of carbohydrazides is the hydrazinolysis of the corresponding ester. This straightforward and generally high-yielding reaction involves the nucleophilic acyl substitution of the ester's alkoxy group by hydrazine hydrate.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details a robust synthetic protocol for its preparation, outlines its key reactivity patterns, and explores its potential applications as a versatile building block in the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of new chemical entities.

Introduction

The 1,3-oxazole scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive core for the design of enzyme inhibitors and receptor modulators. The incorporation of a carbohydrazide functional group at the 5-position of the 2,4-dimethyloxazole ring introduces a versatile handle for further chemical elaboration, opening avenues for the construction of diverse molecular architectures with potential therapeutic applications. This guide will delve into the essential chemical characteristics of this compound, providing a foundation for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthetic and medicinal chemistry. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 89598-65-2 | |

| Molecular Formula | C₆H₉N₃O₂ | |

| Molecular Weight | 155.16 g/mol | |

| Physical Form | Solid | - |

| Solubility | Soluble in polar organic solvents such as ethanol and methanol. |

Synthesis of this compound

The most direct and widely employed method for the synthesis of carbohydrazides is the hydrazinolysis of the corresponding ester. This straightforward and generally high-yielding reaction involves the nucleophilic acyl substitution of the ester's alkoxy group by hydrazine hydrate.

Synthetic Workflow

The synthesis of this compound is a two-step process starting from commercially available ethyl acetoacetate. The initial step involves the construction of the oxazole ring, followed by the conversion of the ethyl ester to the desired carbohydrazide.

Experimental Protocol: Synthesis of this compound

This protocol details the conversion of the precursor, ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate, to the target carbohydrazide.

Materials:

-

Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate

-

Hydrazine hydrate (98%)

-

Ethanol, absolute

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

To a solution of ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate (1.0 equivalent) in absolute ethanol, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature with stirring.

-

Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Dry the product under vacuum to yield this compound as a solid.

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is an excellent solvent for both the ester starting material and the hydrazine hydrate, ensuring a homogeneous reaction mixture. Its boiling point allows for a suitable reflux temperature to drive the reaction to completion in a reasonable timeframe.

-

Excess Hydrazine Hydrate: A slight excess of hydrazine hydrate is used to ensure complete conversion of the ester and to compensate for any potential volatility or side reactions.

-

Reflux Conditions: Heating the reaction at reflux provides the necessary activation energy for the nucleophilic attack of the hydrazine on the ester carbonyl, leading to an efficient conversion to the hydrazide.

-

Cooling and Precipitation: The carbohydrazide product is typically less soluble in cold ethanol than the starting ester, allowing for its isolation by precipitation upon cooling.

Chemical Reactivity and Key Reactions

The chemical reactivity of this compound is dominated by the nucleophilic nature of the terminal amino group of the hydrazide moiety and the potential for electrophilic substitution on the oxazole ring.

Reactions of the Carbohydrazide Group

The hydrazide functional group is a versatile synthon for the construction of various heterocyclic systems and other functional groups.

-

Formation of Hydrazones: The carbohydrazide readily condenses with aldehydes and ketones to form the corresponding hydrazones. This reaction is often a key step in the synthesis of more complex molecules with potential biological activity.

-

Cyclization to 1,3,4-Oxadiazoles: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under dehydrating conditions leads to the formation of 2,5-disubstituted-1,3,4-oxadiazoles, another important class of heterocyclic compounds.

-

Synthesis of Pyrazoles: Condensation with 1,3-dicarbonyl compounds provides a straightforward route to pyrazole derivatives.

Reactivity of the Oxazole Ring

The 2,4-dimethyl-1,3-oxazole ring is an electron-rich aromatic system. It can undergo electrophilic substitution, although the presence of the electron-withdrawing carbohydrazide group at the 5-position will influence the regioselectivity of such reactions.

Potential Applications in Drug Discovery

Oxazole derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The title compound, this compound, serves as a valuable starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

Role in a Drug Discovery Workflow

The versatility of the carbohydrazide group allows for its incorporation into a variety of molecular scaffolds, making it a key building block in a typical drug discovery workflow.

By reacting this compound with a diverse set of aldehydes, ketones, carboxylic acids, or other suitable reagents, a large library of derivatives can be rapidly synthesized. These libraries can then be screened against various biological targets to identify "hit" compounds with desired activities. Subsequent lead optimization studies can then be performed to improve the potency, selectivity, and pharmacokinetic properties of these initial hits.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemistry. Its straightforward synthesis and the reactivity of its carbohydrazide functionality provide access to a wide range of more complex molecular structures. The established biological importance of the oxazole scaffold makes this compound and its derivatives promising candidates for the discovery of new therapeutic agents. This guide provides a solid foundation of its chemical properties and synthetic utility, empowering researchers to effectively incorporate this compound into their research and development endeavors.

References

-

Krishikosh. (n.d.). Development and assessment of green synthesis of hydrazides. Retrieved from [Link]

-

Dyusebaeva, A., & Kalugin, S. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of hydrazide compound.

-

ResearchGate. (2024). How can I combine hydrazine derivative and ester (i.e., to replace alkoxy part...). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Hydrazine hydrate. Retrieved from [Link]

-

Metwally, M. A., et al. (n.d.). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. PMC. Retrieved from [Link]

-

Metwally, M. A. (n.d.). Thiocarbohydrazides: Synthesis and Reactions. Scientific & Academic Publishing. Retrieved from [Link]

-

Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry. Retrieved from [Link]

-

Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Retrieved from [Link]

-

Onyeyilim, C., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. ResearchGate. Retrieved from [Link]

-

Zhang, H. Z., et al. (2018). Recent advance in oxazole-based medicinal chemistry. ResearchGate. Retrieved from [Link]

-

Zhang, H. Z., et al. (2018). Recent advance in oxazole-based medicinal chemistry. PubMed. Retrieved from [Link]

-

Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. PMC. Retrieved from [Link]

-

AL. Abodi, A.-J. K., et al. (2012). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. Scientific & Academic Publishing. Retrieved from [Link]

An In-depth Technical Guide to the Synthesis of 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide

This guide provides a comprehensive overview and detailed protocols for the synthesis of 2,4-dimethyl-1,3-oxazole-5-carbohydrazide, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process, commencing with the formation of the key intermediate, ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate, followed by its conversion to the target carbohydrazide. This document is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights into the experimental causality and practical considerations of the synthesis pathway.

Introduction and Strategic Overview

The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The carbohydrazide functional group is a versatile handle for the further elaboration of molecular complexity, often serving as a precursor for the synthesis of other heterocyclic systems such as oxadiazoles and triazoles. The target molecule, this compound, combines these two valuable moieties, making it a desirable building block for library synthesis and lead optimization programs.

The synthetic strategy outlined herein is a logical and efficient two-step sequence. The first step involves the construction of the substituted oxazole ring system via a Hantzsch-type synthesis, a classic and reliable method for the formation of thiazole and oxazole rings.[1] The second step is a standard and high-yielding conversion of a carboxylic acid ester to a carbohydrazide through hydrazinolysis.

Synthesis Pathway Visualization

The overall synthetic pathway is depicted below. The initial step is the condensation of ethyl 2-chloroacetoacetate with acetamide to form the oxazole ring of ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate. This intermediate is then subjected to hydrazinolysis to yield the final product, this compound.

Step 1: Synthesis of Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate

The formation of the 2,4,5-trisubstituted oxazole ring is achieved through a condensation reaction analogous to the Hantzsch thiazole synthesis.[1] In this reaction, ethyl 2-chloroacetoacetate serves as the α-haloketone component, and acetamide provides the necessary nitrogen and carbon atoms for the oxazole ring formation.

Mechanistic Rationale

The reaction is believed to proceed via an initial N-alkylation of the acetamide by the α-haloketone, ethyl 2-chloroacetoacetate. This is followed by an intramolecular cyclization through the attack of the enol or enolate of the acetamide moiety onto the ketone carbonyl. Subsequent dehydration of the resulting cyclic intermediate affords the aromatic oxazole ring. The choice of a suitable solvent and the management of reaction temperature are critical to favor the desired reaction pathway and minimize side reactions, such as the self-condensation of ethyl 2-chloroacetoacetate.[2]

Detailed Experimental Protocol

Materials:

-

Ethyl 2-chloroacetoacetate

-

Acetamide

-

Ethanol (absolute)

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetamide (1.0 equivalent) and absolute ethanol. Stir the mixture until the acetamide is fully dissolved.

-

Add ethyl 2-chloroacetoacetate (1.0 equivalent) to the solution.

-

Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate.

Step 2: Synthesis of this compound

The conversion of the ethyl ester to the corresponding carbohydrazide is a straightforward nucleophilic acyl substitution reaction. Hydrazine hydrate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of ethanol and the formation of the stable carbohydrazide.[3][4]

Mechanistic Rationale

The lone pair of electrons on one of the nitrogen atoms of hydrazine hydrate initiates a nucleophilic attack on the carbonyl carbon of the ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the ethoxide leaving group, which is subsequently protonated by the newly formed hydrazide or another proton source in the reaction mixture to form ethanol. The use of excess hydrazine hydrate and heating ensures the reaction goes to completion.

Detailed Experimental Protocol

Materials:

-

Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate

-

Hydrazine hydrate (80-100% solution)

-

Ethanol (absolute)

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, dissolve ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate (1.0 equivalent) in absolute ethanol.

-

Add hydrazine hydrate (3-5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The formation of a precipitate may be observed as the product is often less soluble than the starting ester. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Dry the product under vacuum to obtain this compound as a solid. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) if necessary.

Data Summary and Characterization

The following table summarizes the key physical and chemical properties of the starting materials and the final product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| Ethyl 2-chloroacetoacetate | C₆H₉ClO₃ | 164.59 | Liquid |

| Acetamide | C₂H₅NO | 59.07 | Solid |

| Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate | C₈H₁₁NO₃ | 169.18 | Liquid/Solid |

| This compound | C₆H₉N₃O₂ | 155.16 | Solid |

Expected Characterization Data for this compound:

-

¹H NMR: Resonances corresponding to the two methyl groups on the oxazole ring, the NH and NH₂ protons of the hydrazide group.

-

¹³C NMR: Signals for the carbonyl carbon of the hydrazide, the carbons of the oxazole ring, and the two methyl carbons.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the hydrazide, the C=O stretching of the amide, and the C=N and C-O stretching of the oxazole ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.

Conclusion

The synthesis pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. The two-step approach, beginning with a Hantzsch-type oxazole synthesis followed by hydrazinolysis, utilizes readily available starting materials and standard laboratory techniques. This guide offers a solid foundation for researchers to produce this valuable building block for applications in drug discovery and medicinal chemistry.

References

-

Organic Syntheses Procedure. chloroacetamide. [Link]

-

Sciencemadness Wiki. Chloroacetamide. [Link]

-

Asiri, A. M. Ethyl 5-((1E)-1-{(E)-2-[1-(4-ethoxycarbonyl-3-methyl-1,2-oxazol-5-yl)ethylidene]hydrazin-1-ylidene}ethyl)-3-methyl-1,2-oxazole-4-carboxylate. [Link]

-

Abdel-Aziz, H. A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2088-2101. [Link]

Sources

An In-depth Technical Guide to 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide

CAS Number: 89598-65-2 Molecular Formula: C₆H₉N₃O₂ Molecular Weight: 155.16 g/mol

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 2,4-dimethyl-1,3-oxazole-5-carbohydrazide, a heterocyclic compound of significant interest to researchers and drug development professionals. By leveraging established principles of organic synthesis and drawing parallels from structurally related pharmacophores, this document outlines the synthesis, characterization, and potential therapeutic applications of this molecule.

Strategic Importance in Medicinal Chemistry

The this compound scaffold represents a confluence of two privileged heterocyclic systems in drug discovery: the oxazole ring and the carbohydrazide moiety. Oxazole derivatives are integral components of numerous natural products and synthetic drugs, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Similarly, the hydrazide functional group is a versatile synthon for the construction of various heterocyclic compounds and is known to contribute to a broad spectrum of pharmacological effects, notably as an antimicrobial and antitubercular agent.[2][3][4] The strategic combination of these two pharmacophores in a single molecule suggests a high potential for novel biological activity.

Synthesis and Mechanism

A robust and efficient synthesis of this compound can be achieved through a two-step process. The initial step involves the construction of the core oxazole ring system to yield the precursor, ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate. This is followed by the conversion of the ester to the desired carbohydrazide via hydrazinolysis.

Step 1: Synthesis of Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate

A modified Hantzsch pyridine synthesis provides a reliable method for the construction of the 2,4-dimethyl-1,3-oxazole ring.[5][6][7][8] This approach involves the condensation of an alpha-halo ketone with an amide. In this specific synthesis, ethyl 2-chloroacetoacetate serves as the alpha-halo ketone, and acetamide provides the requisite nitrogen and methyl group for the C2 position of the oxazole ring.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 2-chloroacetoacetate (1.0 eq) and acetamide (1.2 eq) in a suitable solvent such as toluene.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate.

Causality of Experimental Choices:

-

Reagents: Ethyl 2-chloroacetoacetate is chosen for its bifunctional nature, providing both the ketone and the leaving group (chloride) necessary for cyclization. Acetamide is a simple and readily available source for the C2-methyl and nitrogen atoms of the oxazole ring.

-

Solvent: Toluene is an effective solvent for this condensation reaction due to its high boiling point, which allows for the necessary thermal energy to drive the reaction to completion.

-

Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and any side products.

Step 2: Synthesis of this compound

The conversion of the ethyl ester to the carbohydrazide is a straightforward nucleophilic acyl substitution reaction using hydrazine hydrate.[9][10]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate (1.0 eq) in ethanol. Add hydrazine hydrate (3.0 eq) dropwise to the solution at room temperature with stirring.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The formation of a precipitate may be observed as the reaction progresses.

-

Work-up and Purification: Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate further precipitation. Collect the solid product by vacuum filtration and wash with cold ethanol. The product can be further purified by recrystallization from ethanol or a suitable solvent mixture to yield this compound as a crystalline solid.[10]

Causality of Experimental Choices:

-

Reagent: Hydrazine hydrate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group.

-

Solvent: Ethanol is a common solvent for this reaction as it dissolves the starting ester and is compatible with hydrazine hydrate.

-

Purification: Recrystallization is an effective method for purifying solid organic compounds, yielding a product with high purity.

Synthetic Workflow Diagram:

Physicochemical and Spectroscopic Characterization

The following table summarizes the key physicochemical properties and predicted spectroscopic data for this compound.

| Property | Value |

| CAS Number | 89598-65-2 |

| Molecular Formula | C₆H₉N₃O₂ |

| Molecular Weight | 155.16 g/mol |

| Appearance | White to off-white crystalline solid (predicted) |

| Melting Point | >150 °C (decomposes) (predicted) |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in alcohols; insoluble in water (predicted) |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~9.5 (s, 1H, -CONH-), ~4.5 (s, 2H, -NH₂), ~2.5 (s, 3H, oxazole-CH₃), ~2.3 (s, 3H, oxazole-CH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~165 (C=O), ~160 (oxazole C2), ~150 (oxazole C5), ~130 (oxazole C4), ~15 (oxazole-CH₃), ~10 (oxazole-CH₃) |

| IR (KBr, cm⁻¹) | ~3300-3400 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1600 (N-H bend), ~1550 (C=N stretch)[11][12][13] |

| Mass Spectrometry (EI) | m/z (%): 155 (M⁺), fragments corresponding to loss of NH₂NH, CO, and cleavage of the oxazole ring[14][15] |

Potential Applications in Drug Discovery

The structural motifs present in this compound suggest several promising avenues for investigation in drug discovery.

Antimicrobial and Antitubercular Activity

Both oxazole and hydrazide moieties are well-established pharmacophores in the development of antimicrobial agents.[1][2][3][4] Notably, oxazole-containing compounds have demonstrated potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[16][17][18][19] The hydrazide group is also a key feature of isoniazid, a first-line antitubercular drug. Therefore, this compound and its derivatives are prime candidates for screening against a panel of pathogenic bacteria and fungi, with a particular emphasis on M. tuberculosis.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[20][21][22] The oxazole scaffold has been identified as a valuable core for the design of potent and selective kinase inhibitors.[23] The nitrogen and oxygen atoms of the oxazole ring, along with the carbonyl group of the hydrazide, can participate in hydrogen bonding interactions within the ATP-binding pocket of various kinases. This makes this compound an attractive starting point for the development of novel kinase inhibitors.

Potential Biological Signaling Pathway Interaction:

Conclusion and Future Directions

This compound is a readily accessible heterocyclic compound with significant potential for applications in medicinal chemistry. The synthetic route outlined in this guide is robust and utilizes common laboratory reagents and techniques. The presence of both the oxazole and carbohydrazide moieties suggests a high likelihood of interesting biological activity, particularly in the areas of antimicrobial and anticancer research.

Future work should focus on the synthesis and biological evaluation of a library of derivatives based on this core scaffold. Modifications to the substituents on the oxazole ring and derivatization of the hydrazide moiety could lead to the discovery of novel therapeutic agents. This technical guide serves as a foundational resource to stimulate and support such research endeavors.

References

- Synthesis and antitubercular activity of novel oxazole deriv

- Matsumoto, M., et al. (2006). Synthesis and Antituberculosis Activity of a Novel Series of Optically Active 6-Nitro-2,3-dihydroimidazo[2,1-b]oxazoles. Journal of Medicinal Chemistry.

- Miller, M. J., et al. Structure-Activity Relationship of New Antituberculosis Agents Derived from Oxazoline and Oxazole Esters.

- A G, S. R. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences.

- Synthesis and Anti Tuberculostatic Activity of Novel 1,3,4‐Oxadiazole Derivatives. (2025).

- Mass Spectrometry of Oxazoles. (n.d.). Semantic Scholar.

- Jacobs, W. A., & Heidelberger, M. (n.d.). Chloroacetamide. Organic Syntheses Procedure.

- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). PubMed.

- Synthesis of carbohydrazide. (2019). ChemicalBook.

- Technical Support Center: Reactions Involving Ethyl 2-chloroacetoacet

- Carbohydrazide. (n.d.). PubChem.

- Carbohydrazide(497-18-7) IR Spectrum. (n.d.). ChemicalBook.

- Technical Support Center: Characterization of Oxazole Deriv

- The observed and simulated FT-IR spectra of thiophene-2-carbohydrazide. (n.d.).

- Oxazoles and Gas chromatography-Mass spectrometry. (n.d.).

- Preparation of carbohydrazide. (n.d.). PrepChem.com.

- Al-Zoubi, W., et al. (n.d.). Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. PubMed Central.

- Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). MDPI.

- Bakhite, E. A., Mohamed, T. A., & Abdel‐Rahman, A. E. (1992). Synthesis and application of some new oxazole derivatives as antimicrobial agents. Journal of Chemical Technology & Biotechnology.

- CARBOHYDRAZIDE. (n.d.).

- Chloroacetamide. (2020). Sciencemadness Wiki.

- Naturally Occurring Oxazole-Containing Peptides. (n.d.). PubMed Central.

- Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Semantic Scholar.

- Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (n.d.). PubMed Central.

- Efficient Synthesis of Hantzsch Esters and Polyhydroquinoline Derivatives in Aqueous Micelles. (n.d.). Beilstein Journals.

- Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. (n.d.). PubMed Central.

- One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. (2020). Beilstein Journals.

- Yamada, K., Kamimura, N., & Kunishima, M. (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journals.

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central.

- 1 H-NMR spectrum of compound (7). (n.d.).

- Hantzsch pyridine synthesis. (n.d.). Wikipedia.

- Scheme 1: The classical Hantzsch synthesis between benzaldehyde (1a). (n.d.).

- IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes (1, 2). (n.d.).

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d

- Oxazole. (n.d.). PubChem.

- Chloroacetamide. (n.d.). PubChem.

- Oxazole(288-42-6) 1H NMR spectrum. (n.d.). ChemicalBook.

- The Hantzsch synthesis with salicylaldehyde revised. On the formation of bridged tetrahydropyridine derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- Ethyl 2-chloroacetoacet

- OXAZOLE, 2-METHYL-(23012-10-4) 1H NMR spectrum. (n.d.). ChemicalBook.

- Carbohydrazide. (n.d.). Connect Chemicals.

- Carbohydrazide 98 497-18-7. (n.d.). Sigma-Aldrich.

- Azole-based inhibitors of AKT/PKB for the tre

- Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). PubMed Central.

- 2,4-Dimethylthiazole-5-carboxylic Acid. (n.d.). Biosynth.

- 2,4-Dimethylthiazole-5-carboxylic acid synthesis. (n.d.). ChemicalBook.

- 2,4-Dimethyl-oxazole-5-carboxylic acid. (n.d.). Santa Cruz Biotechnology.

- Synthesis of 2.4-dimethylthiazole-5-carboxylic acid chloride. (n.d.). PrepChem.com.

Sources

- 1. iajps.com [iajps.com]

- 2. mdpi.com [mdpi.com]

- 3. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 6. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]

- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of carbohydrazide_Chemicalbook [chemicalbook.com]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

- 12. semanticscholar.org [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and antitubercular activity of novel oxazole derivatives. [wisdomlib.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Structure-Activity Relationship of New Antituberculosis Agents Derived from Oxazoline and Oxazole Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 21. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. Azole-based inhibitors of AKT/PKB for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide

An In-Depth Technical Guide to the Predicted Biological Activity and Investigative Framework for 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide

Executive Summary

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential biological activities of this compound (CAS: 89598-65-2)[1]. While direct biological data for this specific molecule is sparse in current literature, its structure combines two highly significant pharmacophores: the 1,3-oxazole ring and a carbohydrazide moiety. The 1,3-oxazole core is a constituent of numerous compounds with established antimicrobial, anticancer, and anti-inflammatory properties[2][3][4]. Similarly, the carbohydrazide group is a key structural motif in various therapeutic agents, particularly known for its role in antitubercular and anticancer compounds[5][6]. This guide synthesizes existing knowledge on these structural analogs to build a predictive framework for the biological potential of the title compound. We present a plausible synthetic route and outline a strategic, multi-tiered experimental workflow for systematically screening its antimicrobial, anticancer, and anti-inflammatory activities. Detailed, field-proven protocols and data presentation templates are provided to facilitate a rigorous and efficient investigation.

Introduction to the Core Pharmacophores: A Rationale for Investigation

The rationale for investigating this compound stems from the well-documented and diverse bioactivities of its constituent chemical motifs. The strategic combination of these two pharmacophores presents a compelling case for novel therapeutic potential.

The 1,3-Oxazole Nucleus: A Privileged Scaffold

The 1,3-oxazole ring is a five-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry[2]. Its planar structure and ability to participate in hydrogen bonding and π-π stacking interactions allow it to bind effectively to a variety of biological targets. Oxazole derivatives are integral to a wide array of marketed drugs and clinical candidates, demonstrating a broad spectrum of pharmacological activities including:

-

Anticancer Activity: Many oxazole-containing compounds exhibit potent cytotoxicity against various cancer cell lines through mechanisms such as the inhibition of tubulin polymerization and tyrosine kinases[7][8].

-

Antimicrobial Activity: The oxazole scaffold is found in compounds with significant antibacterial and antifungal properties[4][9][10].

-

Anti-inflammatory Activity: Certain derivatives act as inhibitors of key inflammatory mediators like cyclooxygenase-2 (COX-2)[2][3].

The Carbohydrazide Moiety: A Versatile Functional Group

The carbohydrazide functional group (-CONHNH₂) is a derivative of hydrazine that acts as both a flexible linker and a potent pharmacophore. Its unique chemical properties, including its capacity for chelation and its ability to form stable hydrazone linkages, contribute to its biological significance. Hydrazide and hydrazone derivatives are known to possess:

-

Antitubercular Activity: The hydrazide motif is famously present in isoniazid, a frontline drug for tuberculosis, and numerous other derivatives have been developed as potent antimycobacterial agents[5].

-

Anticancer Activity: Various carbohydrazide derivatives have demonstrated significant activity against leukemia and other cancer cell lines[6].

-

Antifungal Activity: The N'-phenyl-1,3,4-oxadiazole-2-carbohydrazide framework, which is structurally related, has shown potent antifungal properties, potentially by targeting succinate dehydrogenase (SDH)[11].

The fusion of the stable, biologically active oxazole ring with the versatile carbohydrazide linker in this compound suggests a high probability of discovering novel and potent biological effects.

Synthesis and Characterization

A robust and reproducible synthesis is the foundational step for any biological investigation. Based on standard heterocyclic chemistry principles, a highly plausible and efficient route to synthesize the title compound is via the hydrazinolysis of its corresponding ester precursor.

Proposed Synthetic Workflow

The synthesis can be logically approached in two stages: first, the formation of the oxazole ring to create an ester intermediate, followed by conversion to the final carbohydrazide product.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate.

Materials:

-

Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate

-

Hydrazine hydrate (80% or higher)

-

Ethanol (absolute)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate (1 equivalent) in absolute ethanol (approx. 10 mL per gram of ester).

-

Reagent Addition: While stirring, add hydrazine hydrate (1.5-2.0 equivalents) dropwise to the solution at room temperature. The addition of excess hydrazine drives the reaction to completion.

-

Reflux: Attach the reflux condenser and heat the reaction mixture to reflux (approximately 80-90°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot disappears (typically 4-6 hours).

-

Isolation: Once the reaction is complete, cool the flask to room temperature. A white precipitate of the carbohydrazide product should form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted hydrazine or impurities.

-

Drying: Dry the product under vacuum to yield this compound as a white crystalline solid.

Structural Characterization

To ensure the identity and purity of the synthesized compound, a full suite of spectroscopic analysis is mandatory.

-

¹H NMR & ¹³C NMR: To confirm the chemical structure, proton and carbon environments, and absence of impurities.

-

FT-IR Spectroscopy: To identify key functional groups, specifically the hydrazide C=O stretch (approx. 1650-1680 cm⁻¹) and N-H stretches (approx. 3200-3400 cm⁻¹).

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental formula.

Predicted Biological Activities & Proposed Screening Funnels

Based on the activities of its parent pharmacophores, we propose a targeted screening approach focusing on three key therapeutic areas: antimicrobial, anticancer, and anti-inflammatory.

Antimicrobial Activity Screening

Rationale: The prevalence of both oxazole and hydrazide moieties in known antimicrobial agents makes this a primary area for investigation[10][12][13].

Caption: Workflow for primary antimicrobial activity screening.

Protocol: Broth Microdilution for MIC Determination

-

Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO. Prepare a panel of microorganisms, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and yeast (Candida albicans).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock in appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to achieve a concentration range of 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add a standardized inoculum of each microorganism to the wells.

-

Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).

-

Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

| Microorganism | Strain | MIC (µg/mL) | MBC/MFC (µg/mL) |

|---|---|---|---|

| S. aureus | ATCC 29213 | ||

| E. coli | ATCC 25922 | ||

| P. aeruginosa | ATCC 27853 |

| C. albicans | ATCC 90028 | | |

Anticancer Activity Screening

Rationale: Oxazole derivatives are well-established anticancer agents, with some acting as tubulin inhibitors or kinase inhibitors[7][8][14]. The carbohydrazide moiety can also contribute to or enhance this activity[6].

Caption: Funnel approach for primary anticancer cytotoxicity screening.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast, A549 lung) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the test compound (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Data Presentation:

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | |

| A549 | Lung Carcinoma | |

| HCT-116 | Colorectal Carcinoma |

| HepG2 | Hepatocellular Carcinoma | |

Anti-inflammatory Activity Screening

Rationale: The structural similarity of the oxazole core to known anti-inflammatory drugs like Oxaprozin (a COX-2 inhibitor) provides a strong basis for this investigation[2][3][15].

Protocol: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

-

Cell Culture: Culture RAW 264.7 murine macrophages in 96-well plates until they reach 80% confluency.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (1 µg/mL) to the wells. Include controls: untreated cells, cells treated with LPS only, and cells treated with a known inhibitor (e.g., L-NAME or Dexamethasone) plus LPS.

-

Incubation: Incubate the plates for 24 hours at 37°C.

-

NO Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent system.

-

Analysis: Read the absorbance at 540 nm. Calculate the percentage of NO inhibition compared to the LPS-only control and determine the IC50 value. A parallel MTT assay should be run to ensure that the observed NO reduction is not due to cytotoxicity.

Data Presentation:

| Assay | Endpoint | IC50 (µM) | Max Inhibition (%) |

|---|---|---|---|

| NO Inhibition | Nitrite Production |

| Cytotoxicity | Cell Viability (RAW 264.7) | | |

Mechanistic Deconvolution: A Pathway to Understanding

Should primary screening yield a positive hit in any of the above areas, the next logical step is to investigate the mechanism of action (MoA).

Caption: A potential mechanism for anti-inflammatory action.

If the compound shows anti-inflammatory activity, a Western blot analysis could be performed to assess its effect on key signaling proteins in the NF-κB pathway (e.g., phosphorylation of IκBα and p65) in LPS-stimulated macrophages. Similarly, if anticancer activity is observed, follow-up studies could include cell cycle analysis by flow cytometry or specific enzyme inhibition assays (e.g., tubulin polymerization or a kinase panel) to identify the molecular target.

Conclusion and Future Directions

This compound represents a promising, yet unexplored, chemical entity. Its composite structure, leveraging the proven therapeutic scaffolds of oxazole and carbohydrazide, provides a strong rationale for its investigation as a potential antimicrobial, anticancer, or anti-inflammatory agent. The systematic screening funnel outlined in this guide provides a clear and robust pathway for elucidating its biological activity profile. Positive results from this initial screen would warrant extensive follow-up, including mechanism-of-action studies and the initiation of a structure-activity relationship (SAR) program to synthesize and test analogs for improved potency and selectivity.

References

- Synthesis of carbohydrazide and using it for green synthesis of oxazol and a substitute for hydrazine in the deoxygenation of water supply from boilers. Asian Journal of Green Chemistry.

- Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. PubMed.

- 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. PubMed.

- Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. ResearchGate.

- A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry.

- A comprehensive review on biological activities of oxazole derivatives. PMC - NIH.

- Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI.

- Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI.

- Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. Chemistry & Biology Interface.

- Dependence of the anticancer activity of 1,3-oxazole derivatives on the donor/acceptor nature of his substitues. ResearchGate.

- Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. Indian Journal of Forensic Medicine & Toxicology.

- Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI.

- Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. MDPI.

- The Utility of Thiocarbohydrazide for Generating Novel Triazole and Pyrazole Derivatives Containing a Sulfur Moiety as Anti-microbial Agents. ChemRxiv.

- Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PMC.

- SYNTHESIS, CHARACTERIZATION AND ANTIINFLAMMATORY ACTIVITY (in vitro) OF NEW OXADIAZOLE INCORPORATED WITH IMIDAZOLE AND PYRAZOLE. PharmaTutor.

- This compound | CAS 89598-65-2. Santa Cruz Biotechnology.

- An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. ResearchGate.

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.

- 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica.

- Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies.

- Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs. PubMed Central.

- Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. Thai Journal of Pharmaceutical Sciences.

- 2,4-Dimethyl-1,3-oxazole. CymitQuimica.

- Synthesis of 1,3-oxazoles. Organic Chemistry Portal.

- Novel 1,3,4-Oxadiazole-2-carbohydrazides as Prospective Agricultural Antifungal Agents Potentially Targeting Succinate Dehydrogenase. PubMed.

- Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI.

- 2,4-Disubstituted oxazoles and thiazoles as latent pharmacophores for diacylhydrazine of SC-51089, a potent PGE2 antagonist. PubMed.

- Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. PMC - PubMed Central.

- 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. NIH.

Sources

- 1. scbt.com [scbt.com]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents | MDPI [mdpi.com]

- 6. Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cbijournal.com [cbijournal.com]

- 11. Novel 1,3,4-Oxadiazole-2-carbohydrazides as Prospective Agricultural Antifungal Agents Potentially Targeting Succinate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medicopublication.com [medicopublication.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole [mdpi.com]

- 15. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

2,4-Dimethyl-1,3-oxazole-5-carbohydrazide derivatives and analogs

An In-Depth Technical Guide to 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide Derivatives and Analogs

Introduction: The Oxazole Scaffold in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents, with their unique structures enabling specific interactions with biological targets. Among these, the oxazole ring system—a five-membered heterocycle containing one oxygen and one nitrogen atom—is a privileged scaffold in drug discovery.[1] Oxazoles are present in numerous natural products and synthetic molecules, exhibiting a wide spectrum of biological activities including antimicrobial, anti-inflammatory, anticancer, and antitubercular properties.[2][3] The substitution pattern on the oxazole ring plays a pivotal role in defining the molecule's pharmacological profile, making it a versatile template for developing novel therapeutics.[1][4] This guide focuses on a specific, highly adaptable starting molecule: this compound, and explores the synthesis, biological significance, and therapeutic potential of its derivatives.

The Core Moiety: this compound

The compound this compound (CAS 89598-65-2) serves as an ideal starting point for chemical library synthesis.[5] Its structure is characterized by three key features:

-

The 1,3-Oxazole Ring: A stable aromatic core that confers specific electronic and conformational properties.

-

Dimethyl Substitution: Methyl groups at positions C2 and C4 enhance lipophilicity and can influence binding affinity to biological targets.[6]

-

The C5-Carbohydrazide Group (-CONHNH₂): This functional group is the cornerstone of the molecule's versatility. The terminal primary amine of the hydrazide is a potent nucleophile, readily reacting with a wide range of electrophiles to generate a diverse library of derivatives. This reactivity is crucial for exploring the structure-activity relationships (SAR) of the scaffold.

The carbohydrazide moiety is an attractive functional group for creating novel compounds with a broad range of biological activities.[7]

Synthesis and Derivatization Strategies

The generation of a diverse library of analogs begins with the robust synthesis of the core carbohydrazide, followed by parallel reactions to introduce various functionalities.

Synthesis of the Core Scaffold

The synthesis of this compound typically starts from the corresponding ethyl ester, ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate. The carbohydrazide is then formed via a simple and efficient hydrazinolysis reaction.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate (1.0 equivalent) in ethanol (10 mL/g of ester), add hydrazine monohydrate (2.0-3.0 equivalents).

-

Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester is consumed.

-

Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

-

Filtration: Collect the resulting white solid precipitate by vacuum filtration.

-

Washing: Wash the solid with a small amount of cold ethanol to remove any unreacted hydrazine or impurities.

-

Drying: Dry the product under vacuum to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.

Synthesis of Derivatives

The carbohydrazide core is a versatile building block. By reacting it with various electrophilic reagents, a wide array of derivatives, such as hydrazones, thiadiazoles, and triazoles, can be synthesized.

Workflow for Derivative Synthesis

Caption: General synthetic routes for derivatization of the core carbohydrazide.

Pharmacological Significance and Biological Activities

Derivatives of the 2,4-dimethyloxazole scaffold have demonstrated significant potential across several therapeutic areas. The strategic modification of the carbohydrazide moiety allows for the fine-tuning of these activities.

Antimicrobial Activity

Oxazole derivatives are well-documented for their broad-spectrum antimicrobial properties.[8] The mechanism often involves disruption of microbial cell walls, inhibition of essential enzymes, or interference with nucleic acid synthesis. Studies have shown that carbohydrazide-derived analogs exhibit potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal pathogens like Candida albicans.[1][9][10] The introduction of aromatic and heterocyclic moieties via hydrazone linkage often enhances this antimicrobial efficacy.[11]

| Derivative Class | Target Organism | Activity Range | Reference |

| Aryl Hydrazones | S. aureus, E. coli | Moderate to High (MIC 10-100 µg/mL) | [1][4] |

| Thiazole Analogs | B. subtilis, K. pneumonia | High Activity | [4] |

| Benzothiazole Hybrids | C. albicans, A. niger | Potent Antifungal Activity | [10] |

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and its modulation is a major therapeutic goal. Several oxazole derivatives have shown promising anti-inflammatory effects, often through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2).[12][13] The carrageenan-induced rat paw edema assay is a standard preclinical model used to evaluate this activity, where derivatives have demonstrated significant reductions in inflammation compared to controls.[14][15]

Mechanism of Action: COX-2 Inhibition Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Oxazole derivatives have been identified as potential COX-2 inhibitors, which is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[1] The oxazole scaffold can effectively occupy the active site of the COX-2 enzyme, blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[13]

Anticancer Activity

The search for novel anticancer agents is a relentless pursuit in medicinal chemistry. Oxadiazole and oxazole derivatives have emerged as a promising class of compounds with potent anti-proliferative activity against a range of human cancer cell lines, including breast (MCF-7), lung (A549), colon (HT-29), and cervical (HeLa) cancers.[16][17][18]

Mechanisms of anticancer action are diverse and include:

-

Enzyme Inhibition: Inhibition of enzymes crucial for cancer cell survival, such as telomerase or Poly (ADP-ribose) polymerase (PARP).[16]

-

Receptor Blockade: Antagonism of growth factor receptors like VEGFR-2, which is critical for tumor angiogenesis.[18]

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells by modulating proteins in the apoptotic pathway, such as Bcl-2.[18]

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints in the cell cycle, often at the G1/S phase.[18]

Studies have shown that specific substitutions on the oxazole ring system can lead to compounds with IC₅₀ values in the low micromolar or even nanomolar range, sometimes exceeding the potency of reference drugs like 5-fluorouracil or doxorubicin.[16][19]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound core has yielded critical insights into the relationship between chemical structure and biological activity.

Caption: Key regions of the scaffold for Structure-Activity Relationship (SAR) analysis.

-

The R-Group: The nature of the substituent introduced via the carbohydrazide linker is the most significant determinant of activity.

-

Aromatic/Heterocyclic Rings: The presence of phenyl, substituted phenyl (e.g., with halogens or methoxy groups), or other heterocyclic rings (e.g., thiazole, pyridine) generally enhances antimicrobial and anticancer activity.[3][18]

-

Electron-Withdrawing Groups: Groups like -NO₂ or -Cl on an aryl substituent can increase the potency against certain bacterial strains.[7]

-

-

The Oxazole Core: This unit acts as a bioisostere for other aromatic systems and provides a rigid scaffold to orient the key interacting groups correctly within a target's binding site.

-

The Hydrazone Linker (-C=N-NH-): This linker is not merely a spacer. Its ability to act as a hydrogen bond donor and acceptor is crucial for target interaction.

Conclusion and Future Perspectives

The this compound scaffold is a remarkably fertile starting point for the development of novel therapeutic agents. The derivatives have demonstrated a compelling range of biological activities, particularly in the antimicrobial, anti-inflammatory, and anticancer domains. The synthetic tractability of the carbohydrazide core allows for extensive exploration of the chemical space to optimize potency and selectivity.

Future research should focus on:

-

Lead Optimization: Systematically refining the most potent hits from initial screenings to improve their pharmacological profiles (e.g., solubility, metabolic stability, and oral bioavailability).

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways for the most active compounds to better understand their therapeutic potential and potential side effects.

-

In Vivo Efficacy: Advancing promising candidates from in vitro assays to preclinical animal models to validate their therapeutic efficacy and safety.

The versatility and proven biological relevance of this oxazole scaffold ensure that it will remain an area of intense interest for medicinal chemists and drug development professionals for the foreseeable future.

References

-

Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. [Link]

-

Garg, A. K., Singh, R. K., Saxena, V., Sinha, S. K., & Rao, S. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28. [Link]

-

Sheeja Rekha A G, et al. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 09(9). [Link]

-

Garg, A. K., et al. (2023). View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

-

Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. (n.d.). Al-Mustansiriyah Journal of Pharmaceutical Sciences. [Link]

-

A comprehensive review on biological activities of oxazole derivatives. (2019). BMC Chemistry. [Link]

-

1,3,4-oxadiazole derivatives as potential anti-inflammatory and antioxidant agents. (n.d.). ResearchGate. [Link]

-

Garg, A. K., et al. (2022). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. ResearchGate. [Link]

-

Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. (2025). MDPI. [Link]

-

Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. ResearchGate. [Link]

-

Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. (n.d.). An-Najah Journals. [Link]

-

Kałaska, B., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules. [Link]

-

A comprehensive review on biological activities of oxazole derivatives. (2019). PubMed. [Link]

-

Swellmeen, L. (2016). 1,3-Oxazole derivatives: A review of biological activities as antipathogenic. ResearchGate. [Link]

-

Oxazole-Based Molecules: Recent Advances on Biological Activities. (2026). Bentham Science. [Link]

-

Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. (n.d.). PubMed Central. [Link]

-

Kumar, A., & Bhatia, R. (2022). Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates. Juniper Online Journal of Public Health. [Link]

- Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof. (n.d.).

-

Al-Warhi, T., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. [Link]

-

Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). MDPI. [Link]

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review on biological activities of oxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. d-nb.info [d-nb.info]

- 5. scbt.com [scbt.com]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. iajps.com [iajps.com]

- 9. medicopublication.com [medicopublication.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. jddtonline.info [jddtonline.info]

- 13. mdpi.com [mdpi.com]

- 14. jddtonline.info [jddtonline.info]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. juniperpublishers.com [juniperpublishers.com]

A Technical Guide to Unveiling the Therapeutic Potential of 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide: A Roadmap for Target Identification and Validation

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the potential therapeutic targets of a novel compound, 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide. While specific biological data for this compound is not yet prevalent in public literature[4], its structural motifs—the oxazole ring and the carbohydrazide functional group—suggest a high potential for therapeutic relevance.[5][6] This document outlines a strategic, multi-pronged approach, combining in silico predictive methodologies with robust experimental validation techniques, to systematically elucidate the mechanism of action and pinpoint molecular targets. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower researchers to make informed decisions in their drug discovery pipeline.

Introduction: The Therapeutic Promise of the Oxazole Moiety

The 1,3-oxazole ring is a privileged five-membered heterocycle that is a core component of numerous clinically relevant molecules.[3][5] Its unique electronic and structural properties allow for diverse molecular interactions, making it a versatile scaffold for engaging with a wide array of biological targets.[5] Oxazole derivatives have been successfully developed as anticancer agents, targeting pathways involved in cell proliferation and survival such as STAT3, tubulin, and various protein kinases.[7][8] Furthermore, their role as anti-inflammatory agents, often through the inhibition of enzymes like cyclooxygenase (COX), is well-documented.[9][10]

The subject of this guide, this compound, features a carbohydrazide group, a functional moiety known to be a key pharmacophore in various bioactive compounds, including those with antitubercular and anticancer activities.[6][11] The combination of the oxazole core with the carbohydrazide side chain presents a compelling case for investigating its therapeutic potential. This guide will provide the necessary framework to undertake such an investigation systematically.

A Strategic Workflow for Target Identification

The journey from a novel compound to a potential therapeutic begins with the critical step of target identification.[12][13] We propose a two-phase workflow that leverages both computational and experimental approaches to build a robust hypothesis for the molecular targets of this compound.

Caption: A high-level overview of the proposed workflow for target identification.

Phase 1: In Silico Target Prediction - Generating Hypotheses

Before embarking on resource-intensive experimental work, in silico methods provide a powerful and cost-effective means of generating testable hypotheses.[14]

Ligand-Based Approaches: Leveraging Known Bioactive Scaffolds

This approach is predicated on the principle that structurally similar molecules often exhibit similar biological activities. By comparing this compound to databases of known bioactive compounds, we can infer potential targets.

Experimental Protocol: Similarity and Substructure Searching

-

Compound Representation: Generate a 2D and 3D representation of this compound in a suitable format (e.g., SMILES, SDF).

-

Database Selection: Utilize publicly available and commercial databases such as ChEMBL, PubChem, and BindingDB.

-

Similarity Metrics: Employ Tanimoto coefficient-based similarity searches using molecular fingerprints (e.g., Morgan, MACCS keys) to identify compounds with high structural similarity.

-

Substructure Searching: Perform substructure searches to identify all compounds containing the 2,4-dimethyloxazole or carbohydrazide scaffolds.

-

Target Annotation Analysis: Analyze the annotated biological targets of the identified similar compounds and substructures. Prioritize targets that are frequently associated with the core scaffolds.

Structure-Based Approaches: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[15] This method can be used to screen a library of potential protein targets against our compound of interest.

Experimental Protocol: Reverse Docking

-

Target Library Preparation: Compile a library of 3D protein structures from the Protein Data Bank (PDB) representing key protein families implicated in the known activities of oxazole derivatives (e.g., kinases, cyclooxygenases, DNA topoisomerases, PPARγ).[7][9][16]

-

Ligand Preparation: Prepare the 3D structure of this compound, ensuring correct protonation states and energy minimization.

-

Docking Simulation: Utilize docking software (e.g., AutoDock, GOLD) to systematically dock the ligand into the binding sites of each protein in the target library.[9][14]

-

Scoring and Analysis: Rank the potential targets based on the predicted binding affinities (docking scores). Visualize the binding poses to assess the plausibility of the interactions (e.g., hydrogen bonds, hydrophobic contacts).

Table 1: Potential Target Classes for this compound Based on a Hypothetical In Silico Screen

| Target Class | Rationale based on Oxazole Derivatives | Representative PDB IDs for Docking |

| Protein Kinases | Many oxazole-containing compounds are kinase inhibitors.[7] | 1YI4 (SRC), 3W2R (EGFR), 2ZDW (VEGFR2) |

| Cyclooxygenases | Oxaprozin is an oxazole-containing COX-2 inhibitor.[3] | 5F1A (COX-1), 5F19 (COX-2) |

| DNA Topoisomerases | Some oxazole derivatives inhibit topoisomerase activity.[7] | 1K4T (Topo I), 3QX3 (Topo II) |

| PPARγ | In silico studies have identified PPARγ as a potential target for some oxazole derivatives.[16] | 2PRG |

| Microtubules | Oxazoles have been shown to inhibit tubulin polymerization.[7] | 1SA0 (Tubulin) |

Phase 2: Experimental Target Validation - Confirming Hypotheses

In silico predictions must be followed by rigorous experimental validation to confirm direct physical binding and functional modulation of the hypothesized targets.[17]

Affinity-Based Methods: Identifying Direct Binding Partners

Affinity-based approaches are designed to isolate and identify proteins that physically interact with the small molecule.[12][18]

Experimental Protocol: Affinity Chromatography

-

Immobilization: Synthesize an analog of this compound with a linker arm for covalent attachment to a solid support (e.g., agarose beads) without compromising its bioactivity.

-

Cell Lysate Preparation: Prepare a total protein lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is hypothesized).

-

Incubation and Washing: Incubate the cell lysate with the immobilized compound. Wash away non-specifically bound proteins with a series of buffers of increasing stringency.

-

Elution: Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing agent.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Caption: A simplified workflow for identifying protein targets using affinity chromatography.

Biochemical Assays: Quantifying Functional Activity